molecular formula C9H15BO3S B2992965 4-(1-Hydroxypentyl)thiophen-3-boronic acid CAS No. 2096334-17-5

4-(1-Hydroxypentyl)thiophen-3-boronic acid

Cat. No.: B2992965
CAS No.: 2096334-17-5
M. Wt: 214.09
InChI Key: FEMSXKOSNKIFME-UHFFFAOYSA-N
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Description

“4-(1-Hydroxypentyl)thiophen-3-boronic acid” is a chemical compound with the CAS Number: 2096334-17-5 . It has a molecular weight of 214.09 and its IUPAC name is 4-(1-hydroxypentyl)-3-thienylboronic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H15BO3S . The InChI code for this compound is 1S/C9H15BO3S/c1-2-3-4-9(11)7-5-14-6-8(7)10(12)13/h5-6,9,11-13H,2-4H2,1H3 .

Scientific Research Applications

Polymer Synthesis and Characterization

Boronic acid derivatives, such as thiophenebisboronic acids, have been utilized in palladium-catalyzed Suzuki polycondensations to synthesize alternating thiophene−phenylene copolymers. This method demonstrates the potential of boronic acid derivatives in creating well-defined polymers with moderate molecular weights, highlighting their role in the development of new materials with specific properties (Jayakannan, Dongen, & Janssen, 2001).

Carbohydrate Recognition

Ortho-hydroxyalkyl arylboronic acids have shown significant ability to complex with model glycopyranosides under physiologically relevant conditions. This property is crucial for the development of oligomeric receptors and sensors, expanding the potential of boronic acids for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Material Science and Sensing Applications

Amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials, emphasizing the relevance of boronic acid derivatives in creating responsive materials for biomedical applications (Das et al., 2003).

Synthetic Chemistry

Boronic acids have played a pivotal role in synthetic chemistry, especially in Suzuki cross-coupling reactions. Their application extends to asymmetric synthesis of amino acids, Diels-Alder reactions, and as reagents in organic synthesis, showcasing the versatility of boronic acid derivatives in facilitating diverse chemical transformations (Das et al., 2003).

Bioconjugation and Drug Development

Boronic acids have found applications in bioconjugation and the development of therapeutic agents. The complexation of L-lactate with boronic acids in hydrogels for holographic analysis demonstrates the utility of boronic acids in developing responsive sensors and drug delivery systems (Sartain, Yang, & Lowe, 2008).

Catalysis

Boronic acid derivatives have been employed as catalysts in various organic reactions, including amide formation from carboxylic acids and amines, showcasing their role in facilitating reactions under mild conditions and contributing to greener chemistry practices (Hall, 2019).

Safety and Hazards

The safety information and MSDS for “4-(1-Hydroxypentyl)thiophen-3-boronic acid” can be found at the provided link . Always handle chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst forms a bond with an electrophilic organic group. In transmetalation, the boronic acid transfers its organic group to the metal .

Biochemical Pathways

Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can be used to synthesize a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

As a boronic acid, it can participate in suzuki-miyaura cross-coupling reactions to form new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of 4-(1-Hydroxypentyl)thiophen-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

[4-(1-hydroxypentyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3S/c1-2-3-4-9(11)7-5-14-6-8(7)10(12)13/h5-6,9,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSXKOSNKIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C(CCCC)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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